molecular formula C14H21N B13212311 3-(4-Ethylcyclohexyl)aniline

3-(4-Ethylcyclohexyl)aniline

Cat. No.: B13212311
M. Wt: 203.32 g/mol
InChI Key: JEZCVZJORDXHJW-UHFFFAOYSA-N
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Description

3-(4-Ethylcyclohexyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclohexyl ring substituted with an ethyl group at the 4-position and an aniline group at the 3-position. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylcyclohexyl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often employs high-pressure hydrogenation processes and catalytic systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 3-(4-Ethylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing biochemical pathways and cellular processes .

Biological Activity

3-(4-Ethylcyclohexyl)aniline is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to consolidate existing knowledge regarding its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound is characterized by its aniline structure substituted with a cyclohexyl group. The presence of the ethyl group on the cyclohexane ring may influence its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of aniline have been shown to exhibit significant antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μM)Target Organism
3e18.7M. tuberculosis
3f35.8M. smegmatis
3g<70% viability at MICS. aureus

These findings suggest that modifications in the aniline structure can lead to enhanced antimicrobial efficacy, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various mechanisms, including apoptosis induction and inhibition of DNA replication. The compound has shown promising results in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity Assays

Cell LineIC50 (μM)Mechanism of Action
PACA244.4Down-regulation of PALB2
HCT11617.8Induction of apoptosis
A54912.4Inhibition of EGFR and KRAS expression

The ability to down-regulate critical genes involved in cancer progression indicates that this compound could serve as a lead for developing new anticancer therapies .

Case Studies

Several case studies have highlighted the versatility of aniline derivatives, including those structurally similar to this compound:

  • Study on Antimicrobial Efficacy : A series of aniline derivatives were tested against Staphylococcus aureus and Enterococcus faecalis, revealing that specific substitutions could enhance activity against resistant strains.
  • Investigation into Anticancer Mechanisms : In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in breast cancer cell lines, suggesting a potential role in targeted cancer therapy.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the therapeutic potential of any compound. Research indicates that modifications to the aniline structure can significantly affect these properties, influencing both efficacy and safety profiles.

Table 3: ADMET Properties Overview

PropertyEvaluation MethodResult
SolubilityLogPHigh solubility expected due to cyclohexyl substitution
ToxicityIn vitro cytotoxicity assaysIC50 > 10 μM considered safe

These assessments are essential for guiding future research and development efforts aimed at translating laboratory findings into clinical applications .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(4-ethylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-5,10-12H,2,6-9,15H2,1H3

InChI Key

JEZCVZJORDXHJW-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2=CC(=CC=C2)N

Origin of Product

United States

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